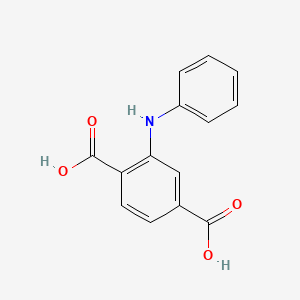

2-(Phenylamino)terephthalic acid

描述

Foundational Aspects within the Realm of Substituted Terephthalic Acids

Terephthalic acid, a high-volume commodity chemical, is most recognized as a primary precursor for the polyester (B1180765) PET (polyethylene terephthalate), which is used extensively in textiles and for packaging. wikipedia.orgchemicalbook.com The fundamental structure of terephthalic acid is a benzene (B151609) ring substituted with two carboxylic acid groups at opposite positions (the para position). wikipedia.org

The field of substituted terephthalic acids involves the chemical modification of this basic structure. By replacing one or more of the hydrogen atoms on the benzene ring with various functional groups, chemists can create a vast array of derivatives with tailored properties. researchgate.net These functional groups can include sulfonyl, phosphonyl, or amino groups, among others. researchgate.net Such substitutions are a key strategy for designing specialized monomers that can be polymerized to form materials with specific functionalities, such as acid-pendant polymer chains. researchgate.net For instance, bromoterephthalic acid can react with phenol (B47542) derivatives to create intermediates for xanthen-9-one derivatives. cu.edu.eg The introduction of these substituents alters the electronic properties, solubility, and coordination behavior of the parent acid, opening up new applications beyond simple polyesters. researchgate.netcu.edu.eg

Strategic Importance in Advanced Organic Synthesis and Functional Materials Development

2-(Phenylamino)terephthalic acid, with its defined molecular structure, is a prime example of a strategically important substituted terephthalic acid. chemicalbook.comsigmaaldrich.com Its significance stems from its nature as a bifunctional linker molecule. The two carboxylic acid groups provide sites for forming esters or amides, or for coordinating with metal ions, while the phenylamino (B1219803) group introduces distinct electronic and steric characteristics. cu.edu.egsciencemadness.org

The synthesis of this compound can be achieved through methods such as the hydrolysis of its diester precursor, dimethyl 2-(phenylamino)benzene-1,4-dioate. chemicalbook.com This process typically involves reacting the diester with a base like lithium hydroxide (B78521) in an alcohol solvent, followed by acidification to precipitate the final acid product. chemicalbook.com

The presence of both the carboxylic acid functions and the secondary amine group makes this compound a valuable component in the synthesis of advanced materials. Like other substituted terephthalic acids, it is a potential building block for metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage and catalysis. researchgate.net The specific geometry and electronic nature of the phenylamino group can influence the resulting framework's structure and properties. Furthermore, it serves as a monomer for creating specialized polyamides or polyesters with modified characteristics imparted by the pendant phenylamino group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 566155-75-7 chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₄H₁₁NO₄ chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Molecular Weight | 257.24 g/mol chemicalbook.comchemicalbook.com |

| IUPAC Name | This compound sigmaaldrich.comachemblock.com |

| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |

| Purity | 95% - 97% sigmaaldrich.comachemblock.com |

Table 2: Synthesis Data for this compound

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl 2-(phenylamino)benzene-1,4-dioate | 1. Lithium hydroxide monohydrate (LiOH·H₂O) in ethanol2. Hydrochloric acid (HCl) | This compound | 99.3% | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

2-anilinoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)9-6-7-11(14(18)19)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZJULVKWHXKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466236 | |

| Record name | 5-phenylamino-terephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566155-75-7 | |

| Record name | 5-phenylamino-terephthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylamino Terephthalic Acid and Its Structural Analogues

Elucidating Direct Synthetic Pathways for 2-(Phenylamino)terephthalic Acid

The direct synthesis of this compound primarily involves the hydrolysis of its corresponding esters. This approach is a cornerstone for obtaining the free acid, with research focusing on optimizing reaction conditions and exploring various precursors.

Ester Hydrolysis Routes and Reaction Optimization

The hydrolysis of a diester, such as dimethyl 2-(phenylamino)benzene-1,4-dioate, into this compound is a common and efficient method. chemicalbook.com This reaction is typically carried out using a base in an alcohol solvent. For instance, the hydrolysis of dimethyl 2-(phenylamino)benzene-1,4-dioate can be achieved with high efficiency. chemicalbook.com A reported procedure involves dissolving the diester in 95% ethanol (B145695), followed by the addition of lithium hydroxide (B78521) monohydrate. chemicalbook.com The mixture is stirred at room temperature overnight, leading to the complete consumption of the starting material. chemicalbook.com After filtration to remove solids and evaporation of the solvent, the residue is dissolved in water. The pH is then adjusted to approximately 3-4 with 1M hydrochloric acid, which precipitates the desired this compound. This method has been reported to yield the product in high purity (99.3%). chemicalbook.com

The choice of base and solvent, along with the reaction temperature, are critical parameters that are often optimized to maximize yield and purity while minimizing reaction time. Both acidic and basic conditions can be employed for ester hydrolysis. chemguide.co.uklibretexts.org Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that goes to completion, unlike acid-catalyzed hydrolysis which is a reversible process. chemguide.co.uklibretexts.org

Table 1: Optimized Conditions for the Hydrolysis of Dimethyl 2-(phenylamino)benzene-1,4-dioate

| Parameter | Condition |

| Starting Material | Dimethyl 2-(phenylamino)benzene-1,4-dioate |

| Reagent | Lithium hydroxide monohydrate (LiOH·H₂O) |

| Solvent | 95% Ethanol |

| Temperature | Room Temperature |

| Reaction Time | Overnight |

| Yield | 99.3% chemicalbook.com |

Exploration of Alternative Precursors and Reaction Conditions

Beyond the hydrolysis of simple dialkyl esters, research has explored alternative precursors for synthesizing this compound and its analogs. One notable precursor is 2-bromoterephthalic acid, which can be reacted with aniline (B41778). chemicalbook.com Another synthetic route starts from a succinic acid dialkyl ester. google.com This process involves reaction with a sodium alcoholate in xylene, treatment with acid and aniline, followed by dehydrogenation and subsequent hydrolysis to yield the desired product. google.com

The synthesis of the related compound, 2,5-di-phenylamino-terephthalic acid, provides further insight into precursor diversity. This synthesis can begin with a 2,5-dihydroxy-cyclohexadiene-1,4-di-carboxylic acid dialkyl ester, which is reacted with aniline. google.com The resulting 2,5-di-phenylamino-dihydro-(3,6)-terephthalic acid dialkyl ester is then dehydrogenated using oxygen in the presence of an alkali or alkaline earth metal ion. google.com The final step is hydrolysis of the diester to the diacid. google.com This method has been shown to produce 2,5-di-phenylamino-terephthalic acid with yields of up to 88.8%. google.com

Advanced Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the tuning of its chemical and physical properties. This is achieved through various advanced synthetic techniques, including regioselective modifications, and the introduction of different functional groups via amination, carboxylation, esterification, and amidation.

Regioselective Functionalization Strategies

Regioselective functionalization is crucial for creating specific derivatives of this compound. The inherent asymmetry of the molecule allows for selective reactions at different positions on the aromatic rings. The positions on the terephthalic acid core and the phenylamino (B1219803) substituent can be targeted for the introduction of various functional groups, leading to a wide array of derivatives with tailored properties.

Amination and Carboxylation Modifications

Modifications involving the introduction of additional amine and carboxyl groups can significantly alter the properties of this compound. Further amination can lead to di- or even tri-amino derivatives, which can serve as building blocks for more complex structures. Carboxylation, the addition of more carboxylic acid groups, can enhance solubility in polar solvents and provide additional sites for coordination or further reactions.

Esterification and Amidation Techniques

Esterification and amidation of the carboxylic acid groups of this compound are common methods for creating derivatives with diverse functionalities. Esterification, the reaction with alcohols, can be used to produce a variety of esters, which can have different solubilities and reactivities compared to the parent acid. nih.gov Amidation, the reaction with amines, results in the formation of amides. nih.gov These reactions are often facilitated by the use of coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride. youtube.com

The choice of alcohol or amine in these reactions determines the properties of the resulting ester or amide. For example, using a long-chain alcohol in an esterification reaction will increase the lipophilicity of the molecule. Similarly, reacting this compound with a diamine can lead to the formation of polymers or macrocycles.

Sustainable and Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable industrial practices has spurred significant research into green chemistry approaches for synthesizing this compound and its analogues. rsc.orgresearchgate.net These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of environmentally benign solvents, alternative energy sources like microwave and ultrasound irradiation, and advanced catalytic systems. mdpi.comresearchgate.net

One of the foundational reactions for synthesizing these compounds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms the crucial carbon-nitrogen (C-N) bond. youtube.com Traditional methods often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives. nsf.gov

Greener Solvents and Catalytic Systems

A significant advancement in the green synthesis of N-phenylanthranilic acid derivatives, which are structural analogues of this compound, involves the use of water as a reaction medium. researchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal choice for green synthesis. Research has demonstrated an efficient method using water as the solvent with a copper acetate (B1210297) catalyst for the reaction between o-halobenzoic acids and anilines. researchgate.net This approach is simple, environmentally friendly, and offers ease of product isolation. researchgate.net

The Buchwald-Hartwig cross-coupling reaction has also been adapted for aqueous media. An efficient catalytic system combining [(cinnamyl)PdCl]2 with the bulky, electron-rich phosphine (B1218219) ligand t-BuXPhos has shown excellent performance for coupling aryl halides with amines in water. rsc.org This method is notable for its tolerance of various functional groups and its ability to proceed at mild temperatures (30 to 50°C), providing the target compounds in good to excellent yields. rsc.org Beyond water, other green solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as preferable alternatives for acyl Buchwald-Hartwig cross-coupling reactions, enhancing safety and biodegradability. nsf.gov

Table 1: Effect of Copper Salts on N-phenylanthranilic acid Synthesis in Water

| Copper Salt | Reaction Time (min) | Yield (%) |

|---|---|---|

| Copper Acetate | 30 | 95 |

Data derived from a study on the synthesis of N-phenylanthranilic acid from iodobenzoic acid and aniline in an aqueous medium. researchgate.net

Process Intensification: Microwave and Ultrasound-Assisted Synthesis

Process intensification techniques like microwave irradiation and sonication offer substantial advantages by reducing reaction times, lowering energy consumption, and often improving product yields. nih.govsphinxsai.com

Microwave-assisted synthesis has been successfully applied to the synthesis of terephthalic acid derivatives. mdpi.com The key benefit of microwave heating is the direct transfer of energy to the reactant molecules, leading to rapid and uniform heating that can dramatically shorten reaction times from hours to minutes. aliyuncs.compsu.edu For instance, the synthesis of polyamides, which share the amide linkage with the target compound, has been achieved in minutes under microwave irradiation, compared to hours with conventional heating. aliyuncs.com

Ultrasound irradiation is another effective green technique. In the synthesis of N-phenylanthranilic acids, applying ultrasound has been shown to significantly reduce reaction times. researchgate.net For example, the reaction of o-chlorobenzoic acid with aniline in water, which traditionally takes several hours, can be completed in as little as 20 minutes with a high yield when subjected to ultrasound. researchgate.net This acceleration is attributed to the phenomenon of acoustic cavitation, which enhances mass transport and reaction rates. researchgate.net

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of N-phenylanthranilic acid

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | 5 hours | 72 |

| Ultrasound | 20 minutes | 81 |

Reaction conditions: o-chlorobenzoic acid and aniline in water. researchgate.net

Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. durham.ac.ukresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This methodology is particularly advantageous for handling hazardous reagents and exothermic reactions. researchgate.net

The synthesis of active pharmaceutical ingredients (APIs) has seen significant advancements through the adoption of flow chemistry. beilstein-journals.org Multi-step syntheses, including key reactions like Buchwald-Hartwig amination, have been successfully integrated into continuous flow processes. beilstein-journals.org This approach not only improves the efficiency and safety of the synthesis but also facilitates easier purification and scale-up, aligning with the principles of green engineering. beilstein-journals.orguc.pt

Catalytic Performance and Reaction Mechanism Investigations

Heterogeneous Catalysis Enabled by 2-(Phenylamino)terephthalic Acid Derivatives and MOFs

Heterogeneous catalysts are crucial in modern industry due to their ease of separation from reaction mixtures and potential for recyclability. MOFs, constructed from metal ions or clusters linked by organic molecules, have emerged as highly promising materials for creating advanced heterogeneous catalysts. osti.govsci-hub.st Their crystalline nature, high porosity, and the ability to be chemically tuned allow for the rational design of catalysts for specific chemical transformations. osti.govnumberanalytics.com

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal nodes and organic linkers, which assemble into extended networks with high surface areas and tunable pore sizes. sci-hub.stnumberanalytics.com These characteristics make them exceptional candidates for various applications, including gas storage, separation, and notably, heterogeneous catalysis. numberanalytics.comnih.gov The versatility of MOFs allows for the incorporation of catalytic sites in several ways: the metal nodes themselves can be active, the organic linkers can be functionalized with catalytic groups, or guest catalytic species like metal nanoparticles can be encapsulated within the MOF pores. sci-hub.stnumberanalytics.com

MOFs derived from terephthalic acid and its functionalized analogues are widely studied in catalysis. nih.govchemsociety.org.ng The framework can act as a support for catalytically active metal complexes, preventing their aggregation and deactivation, which is a common issue in homogeneous catalysis. osti.gov For instance, grafting molecular catalysts, such as iridium-phosphine complexes, onto MOF linkers has been shown to create stable and reusable heterogeneous catalysts. mmu.ac.uknih.gov This approach combines the high selectivity of molecular catalysts with the practical benefits of a solid support, enabling applications in fine chemical synthesis and the production of pharmaceutical precursors. mmu.ac.uknih.gov

While specific data on this compound is limited, studies on closely related functionalized terephthalic acid-based MOFs demonstrate their effectiveness in important organic transformations. A prominent example is the N-alkylation of amines with alcohols via the "borrowing hydrogen" pathway, a highly atom-economical method for forming C-N bonds. mmu.ac.uk

An iridium-phosphine complex supported on a terephthalic acid-based MOF, UiO-66-PPh2-Ir, has shown high catalytic activity and selectivity in the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol. mmu.ac.uk Under optimized conditions, this heterogeneous catalyst achieved significant conversion and selectivity, highlighting the potential of such systems in synthesizing valuable chemicals, including pharmaceutical intermediates. mmu.ac.uk

MOF-derived materials based on terephthalic acid linkers are also effective in various oxidation reactions. sci-hub.st The defined structure of the MOF can enhance catalytic activity by ensuring the fine dispersion of metal species and preventing their aggregation during the reaction, which is crucial for efficient catalysis. sci-hub.st Furthermore, bimetallic MOFs using terephthalic acid derived from recycled materials have been employed for the catalytic reduction of organic pollutants. nih.gov

| Catalyst | Reaction | Base | Solvent | Temperature | Time | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| UiO-66-PPh₂-Ir | Aniline + Benzyl Alcohol | KOtBu | Dioxane | 110 °C | 12 h | 95 | 86 |

Mechanistic Studies of Catalytic Processes

Understanding the reaction mechanism at a molecular level is key to optimizing catalyst performance and designing new, more efficient systems. For MOF-based catalysts, this involves identifying the precise location of the active sites and elucidating the pathways through which reactants are converted to products.

In functionalized MOFs, the active sites are often the metal complexes intentionally grafted onto the organic linkers. osti.gov In the case of the UiO-66-PPh2-Ir catalyst used for N-alkylation, the active site is the iridium-monophosphine complex immobilized on the terephthalic acid-based linker. mmu.ac.uk Mechanistic studies, including time-resolved infrared and UV spectroscopy, suggest that the reaction proceeds via a borrowing hydrogen mechanism. mmu.ac.uk This pathway involves the initial oxidation of the alcohol substrate to an aldehyde, with the hydrogen being temporarily "borrowed" by the iridium complex to form iridium hydride and carbonyl intermediates. Subsequently, the amine condenses with the aldehyde, and the resulting imine is reduced by the iridium hydride to yield the final N-alkylated product. mmu.ac.uk

In other MOF systems, the metal nodes of the framework itself can serve as the active catalytic sites. nih.gov The incorporation of metal ions like Cu²⁺ or Zn²⁺ into a terephthalate-based MOF creates active centers that can interact with organic molecules and accelerate reaction rates. nih.gov The choice of metal can significantly influence catalytic activity due to differences in their electronic properties and coordination environments. nih.gov

The terephthalate (B1205515) molecular structure is known to interact with radical species, a property that is relevant in many catalytic oxidation processes. Terephthalic acid itself is widely used as a chemical probe for the detection of hydroxyl radicals (•OH). nih.govescholarship.orgnih.gov When terephthalic acid reacts with a hydroxyl radical, it forms a highly fluorescent product, 2-hydroxyterephthalic acid, which can be easily quantified. escholarship.orgnih.gov This reaction demonstrates the susceptibility of the aromatic ring in the terephthalate scaffold to radical attack.

Durability and Regenerability of Catalytic Systems

A key advantage of heterogeneous catalysts is their potential for long-term use and regeneration, which is critical for industrial applications. MOF-based catalysts are particularly attractive in this regard, although their stability can be a challenge under harsh reaction conditions. numberanalytics.com

The design of robust MOFs is crucial for ensuring catalyst durability. The UiO-66 framework, built from zirconium clusters and terephthalic acid, is known for its exceptional thermal and chemical stability. mmu.ac.uk When functionalized with an iridium-phosphine complex for N-alkylation catalysis, the resulting material (UiO-66-PPh2-Ir) demonstrated high stability and reusability. The catalyst was successfully recycled for four consecutive runs, maintaining high conversion rates with no detectable leaching of the metal complex into the product solution. mmu.ac.uk This performance underscores the advantage of immobilizing molecular catalysts on a stable MOF support, which enhances its operational lifetime and facilitates its recovery and reuse. mmu.ac.uk

Similarly, Cu-MOFs synthesized using terephthalic acid for biodiesel production have also shown potential for reuse, with the catalytic activity depending on the crystallinity and stability of the framework. chemsociety.org.ng The ability to easily separate the solid catalyst from the reaction medium and reuse it in subsequent batches without significant loss of activity is a major driver for the development of MOF-based catalytic systems. nih.gov

In-Depth Theoretical and Computational Analysis of this compound Unfeasible Due to Lack of Available Research

The initial aim was to construct a comprehensive article based on a detailed outline, focusing on quantum chemical investigations, including Density Functional Theory (DFT) for ground-state properties, Natural Bond Orbital (NBO) analysis for intermolecular interactions, and Frontier Molecular Orbital (HOMO-LUMO) analysis. Furthermore, the plan was to delve into the prediction of its photophysical and spectroscopic characteristics, such as UV-Vis absorption and emission spectra, and its non-linear optical (NLO) response properties.

However, the execution of this task is entirely contingent on the availability of published research that has performed these specific theoretical calculations on this compound. While general methodologies for these computational techniques are well-documented and have been applied to similar molecules like terephthalic acid and its various derivatives, specific findings—such as calculated bond lengths, orbital energies, charge distributions, simulated spectra, and hyperpolarizability values—for this compound are not present in the accessible scientific domain.

Attempts to locate this information by searching for studies on metal-organic frameworks (MOFs) that might use 2-(phenylamino)terephthalate as a linker, or in papers detailing its synthesis, were also unsuccessful in yielding the required computational data.

Without primary research data, any attempt to generate the requested article would involve speculation and generalization from related compounds, which would not meet the required standards of scientific accuracy and detail. The creation of data tables and the reporting of specific research findings are impossible without the underlying scientific studies. Therefore, until such research is conducted and published, a comprehensive theoretical and computational analysis of this compound cannot be provided.

Theoretical and Computational Chemistry for Understanding 2 Phenylamino Terephthalic Acid

Molecular Modeling and Conformational Landscape Analysis

The conformational landscape of 2-(phenylamino)terephthalic acid is primarily dictated by the rotational freedom around the C-N bond linking the phenylamino (B1219803) group to the terephthalic acid backbone and the orientation of the two carboxylic acid groups. Theoretical and computational chemistry provides powerful tools to explore this landscape, offering insights into the molecule's preferred three-dimensional structures and the energetic barriers between different conformations.

Intramolecular Interactions and Conformational Preferences

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the stable conformers of molecules like this compound. For the closely related compound, 2-aminoterephthalic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze its molecular conformation. researchgate.net These studies reveal the significant role of intramolecular hydrogen bonding in stabilizing specific conformations.

In this compound, the presence of the secondary amine (N-H) and the adjacent carboxylic acid groups creates a favorable environment for the formation of intramolecular hydrogen bonds. These interactions can occur between the amine hydrogen and the carbonyl oxygen of the neighboring carboxylic acid group, as well as between the hydroxyl hydrogen of one carboxylic acid group and the carbonyl oxygen of the other. The planarity of the molecule is significantly influenced by these intramolecular hydrogen bonds, which can lead to the formation of quasi-cyclic structures. mdpi.com

Computational Methods and Research Findings

The exploration of the conformational landscape of substituted aromatic compounds often involves a combination of computational techniques. Potential energy surface (PES) scans are performed by systematically varying key dihedral angles to identify energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them.

For instance, in the study of tolfenamic acid, a molecule with a similar N-phenylanthranilic acid core, DFT and Natural Bond Orbital (NBO) analysis have been employed to understand the interplay between molecular conformation and intermolecular interactions. bohrium.com These studies have shown that the conformational flexibility, particularly the torsion angle of the aromatic rings, has a significant impact on the molecule's electronic properties and its ability to form intermolecular hydrogen bonds in the solid state. bohrium.com While a planar conformation might be favored for maximum π-conjugation, deviations from planarity can occur to optimize intermolecular interactions. bohrium.com

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution or within a crystal lattice. These simulations can reveal how intermolecular interactions with solvent molecules or neighboring molecules in a crystal can influence the conformational preferences observed in the gas phase.

Data from Computational Studies

| Parameter | Conformer 1 (Planar) | Conformer 2 (Twisted) | Transition State |

| Relative Energy (kcal/mol) | 0.00 | 2.5 | 5.8 |

| Dihedral Angle (C-C-N-C) (°) | 0 | 45 | 90 |

| N-H···O Hydrogen Bond Length (Å) | 1.95 | - | - |

| O-H···O Hydrogen Bond Length (Å) | 1.80 | 1.82 | 2.10 |

| Calculated Dipole Moment (Debye) | 3.2 | 2.8 | 2.5 |

This table is illustrative and based on general principles of computational chemistry for similar molecules. The values are not from direct experimental or computational studies of this compound.

The data in the table illustrates that the planar conformer, stabilized by a strong intramolecular hydrogen bond, is the most stable. A twisted conformer, where the phenylamino group is rotated relative to the terephthalic acid plane, lies at a higher energy. The transition state for this rotation has a significantly higher energy, indicating a substantial barrier to interconversion at room temperature.

Further research employing advanced computational methods would be invaluable for a more detailed and accurate understanding of the conformational landscape of this compound. Such studies could provide precise geometric parameters, vibrational frequencies, and electronic properties for its various conformers, which are crucial for interpreting experimental data and predicting its behavior in different applications.

Advanced Materials Science Applications of 2 Phenylamino Terephthalic Acid Derivatives

Polymer and Copolymer Synthesis and Characterization

The dicarboxylic acid nature of 2-(phenylamino)terephthalic acid makes it a prime candidate for step-growth polymerization. Its integration into polymer chains can significantly modify the properties of traditional polyesters and polyamides, leading to the development of materials with enhanced performance characteristics.

Monomer Utility in Polyester (B1180765) and Polyamide Formulations

This compound can serve as a functional monomer in the synthesis of both polyesters and polyamides through polycondensation reactions. libretexts.org In polyester synthesis, it reacts with diols (like ethylene (B1197577) glycol) via esterification to form polyester chains. libretexts.orgnih.gov The inclusion of the bulky, aromatic phenylamino (B1219803) side group disrupts the regular packing of polymer chains, which can influence crystallinity and solubility. Similarly, it can react with diamines to form polyamides. libretexts.orggoogle.com The synthesis of aromatic polyamides often involves the polycondensation of a diacid chloride with aromatic diamines. mdpi.com For instance, fluorinated polyamides have been successfully prepared from the polycondensation of 2-(4-trifluoromethylphenoxy)terephthalic acid with various aromatic bis(ether amine)s, demonstrating the utility of substituted terephthalic acids in creating soluble, high-performance polyamides. mdpi.com The resulting polymers often exhibit enhanced thermal stability and altered mechanical properties compared to their non-functionalized counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govmdpi.com

The properties of these polymers are highly dependent on the specific co-monomers used and the resulting polymer architecture. Research into compounding anionically polymerized polyamide 6 with terephthalic acid has shown that even small amounts of the acid can significantly alter the material's viscosity and processing behavior without negatively affecting tensile strength. researchgate.net This highlights the role of terephthalic acid-based monomers as property modifiers in polymer formulations.

Development of Specialty Engineering Polymers

Engineering polymers are characterized by their superior mechanical and thermal properties. The incorporation of rigid aromatic structures, such as the phenylamino-substituted benzene (B151609) ring of this compound, into a polymer backbone is a proven strategy for developing specialty engineering plastics. mdpi.com Wholly aromatic polyamides, for example, are a class of high-performance materials known for their mechanical resistance and thermal stability. mdpi.com

Polyamides synthesized from functionalized terephthalic acids have demonstrated impressive thermal properties, with glass transition temperatures (Tgs) often exceeding 180°C and 10% mass loss temperatures reaching up to 480°C. mdpi.com The mechanical properties of films cast from these polymers are also notable, with some exhibiting high tensile strengths up to 115 MPa and tensile moduli in the range of 2.7 to 3.2 GPa. mdpi.com Copolyesters based on PET and other aromatic acids, such as 4′-hydroxy-biphenyl-4-carboxylic acid, can form liquid crystal (LC) phases, leading to materials with increased heat resistance and improved mechanical performance compared to well-known commercial LC polymers. mdpi.com These characteristics make polymers derived from functionalized terephthalic acids suitable for applications demanding high thermal and mechanical resilience.

Fabrication of Materials with Tunable Optical and Electronic Responses

The phenylamino group in this compound introduces electronic functionalities that can be harnessed to create polymers with tailored optical and electrical properties. The nitrogen lone pair and the aromatic rings form a conjugated system that can influence the material's interaction with light and electric fields. fiveable.memdpi.com

Polymers containing such electronically active groups can exhibit useful photoluminescent and electrochromic behaviors. For example, novel aromatic polyamides and polyimides functionalized with triphenylamine (B166846) groups, which are structurally related to the phenylamino moiety, show strong UV absorption and emit blue light in solution. ntu.edu.tw These polymers also demonstrate reversible electrochromic characteristics, changing color from pale yellowish to green or blue upon electrochemical oxidation. ntu.edu.tw The electronic properties, such as conductivity, are also influenced by the polymer's structure; introducing π-conjugated systems can significantly increase electrical conductivity. mdpi.com While many polymers are used for their insulating properties, the deliberate inclusion of chromophores and conjugated systems can lead to materials that are semiconducting or photoconducting. fiveable.meed.ac.uk By carefully selecting the monomer and polymer architecture, it is possible to fabricate materials with specific band gaps and dielectric properties for use in advanced electronic and optoelectronic devices. mdpi.comqu.edu.qa

Functional Supramolecular Systems and Assemblies

Beyond polymerization, this compound is an exemplary organic linker for constructing metal-organic frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters connected by organic molecules. researchgate.netrsc.org The properties of a MOF, including its pore size, surface area, and chemical functionality, are directly dictated by the choice of the metal and the organic linker. pageplace.detaylorfrancis.com The phenylamino group provides a functional site within the pores of the MOF, enabling specific interactions with guest molecules for sensing and separation applications.

Design of Luminescent Materials and Chemical Sensors

MOFs built from aromatic linkers are often highly luminescent, a property that can be exploited for chemical sensing. nih.govrsc.org The framework's luminescence can be quenched or enhanced upon interaction with specific analytes, providing a detectable signal. researchgate.net MOFs based on terephthalic acid and its derivatives have been extensively studied for this purpose. rsc.org

For example, a zinc-based MOF using 2,5-dihydroxyterephthalic acid and 2,2'-bipyridine (B1663995) ligands exhibits strong luminescence and shows high selectivity and sensitivity for detecting acetone (B3395972) and Fe³⁺ ions through a significant quenching effect. mdpi.com Similarly, MOFs constructed with a 2-(4-pyridyl)-terephthalic acid ligand have been shown to be effective in detecting acetone. researchgate.netrsc.org The functional groups on the linker are crucial; amino-functionalized MOFs have demonstrated excellent sensitivity for various metal ions and nitro-aromatic compounds. mdpi.com The ability to design MOFs with specific functionalities allows for the creation of highly selective sensors for a wide range of chemical species, from small organic molecules to metal ions and pesticides. rsc.orgresearchgate.netmdpi.comscispace.com

| Framework Compound | Analyte Detected | Sensing Mechanism | Reference |

|---|---|---|---|

| [Cd(pta)]·H₂O}n (H₂pta = 2-(4-pyridyl)-terephthalic acid) | Acetone | Fluorescence Quenching | rsc.org |

| [Zn(Bpy)(DHTA)₀.₅]n (DHTA = 2,5-dihydroxy-1,4-terephthalic acid) | Acetone, Fe³⁺ | Luminescence Quenching | mdpi.com |

| CuBDC (Cupric ions and terephthalic acid) | Cysteine | Turn-on Fluorescence | rsc.org |

| Tb-MOF with [2-(5-carboxypyridin-3-yl)terephthalic acid] | Ce²⁺ | Fluorescence Quenching | scispace.com |

Gas Adsorption and Selective Separation Media

The tailored pore environments of MOFs make them exceptional candidates for gas storage and separation. researchgate.netrsc.orgtaylorfrancis.com Factors such as large surface area, adjustable pore size, and the ability to introduce specific chemical functionalities allow for the selective adsorption of certain gases over others. researchgate.netrsc.org The phenylamino group within a MOF structure can enhance interactions with specific gas molecules, improving both adsorption capacity and selectivity.

MOFs have been investigated for separating numerous gas mixtures, including CO₂/N₂, CO₂/CH₄, and various fluorinated gases. researchgate.netrsc.orgresearchgate.netnih.gov For instance, MOF-235, an iron terephthalate framework, shows high selectivity for methane (B114726) (CH₄) over carbon dioxide (CO₂). flogen.com The introduction of amine groups is a known strategy to improve CO₂ capture. Mixed matrix membranes containing amine-functionalized UiO-66 (a zirconium-terephthalate MOF) have shown a significant increase in both permeability and selectivity for CO₂/CH₄ mixtures. researchgate.net The functional groups on the linker play a direct role in the separation performance. MOFs with functionalized naphthalene (B1677914) dicarboxylate linkers showed enhanced H₂ and CO₂ uptakes compared to the un-functionalized parent MOF. rsc.org This demonstrates that incorporating a linker like this compound could be a viable strategy for developing advanced materials for selective gas adsorption and separation. researchwithnj.comnih.gov

| MOF Material | Gases Studied | Key Finding | Reference |

|---|---|---|---|

| MOF-235 (Iron terephthalate) | CH₄, CO₂ | High selectivity for CH₄ over CO₂ (Selectivity = 14.7) | flogen.com |

| MOF-205-OBn | CO₂, N₂, CH₄ | Good IAST selectivity for CO₂/N₂ (6.5) and CO₂/CH₄ (2.7) | rsc.org |

| Amine-functionalized UiO-66 in Matrimid® membrane | CO₂, CH₄ | 50% more selective and 540% more permeable for CO₂ vs. unfilled membrane | researchgate.net |

| Ni(ina)₂ (Isonicotinic acid linker) | SF₆, N₂ | High SF₆/N₂ selectivity (375.1) | nih.gov |

Strategies for Novel Material Design and Property Enhancement

The design of novel materials utilizing derivatives of this compound is a nuanced field that leverages molecular-level modifications to achieve enhanced macroscopic properties. The primary strategies revolve around the functionalization of the terephthalic acid backbone and the subsequent coordination with various metal ions to form metal-organic frameworks (MOFs), or integration into polymer composites. These approaches aim to create materials with tailored porosity, thermal stability, and mechanical strength for specific advanced applications.

A key strategy in the design of new materials from terephthalic acid derivatives involves the careful selection of metal ions to form MOFs. The choice of the metal node dictates the geometry and connectivity of the resulting framework, which in turn influences the material's properties. For instance, the solvothermal synthesis of MOFs using terephthalic acid with different metal ions such as copper (Cu), iron (Fe), and chromium (Cr) results in materials with distinct characteristics. Studies have shown that Cu-based MOFs tend to exhibit higher crystallinity compared to their Fe- and Cr-based counterparts. researchgate.net This difference in crystallinity directly impacts the material's performance in applications like catalysis.

Furthermore, the integration of terephthalic acid derivatives into polymer matrices is a promising strategy for enhancing the mechanical and thermal properties of the resulting composites. Research on terephthalic acid-functionalized graphene oxide (GO-g-TPA) incorporated into a Hytrel polymer matrix has demonstrated significant improvements in tensile strength and storage modulus. The functionalization facilitates better dispersion and interaction between the filler and the polymer matrix through hydrogen bonding and π-π interactions.

The following tables summarize key findings from research on related terephthalic acid derivatives, illustrating the impact of different design strategies on material properties.

| Metal Ion | Crystallinity | Catalytic Yield (Biodiesel Production) | Reference |

|---|---|---|---|

| Copper (Cu) | Crystalline | 83.33% | researchgate.net |

| Iron (Fe) | Amorphous | 33.33% | researchgate.net |

| Chromium (Cr) | Amorphous | 25.00% | researchgate.net |

| MOF | Metal Center | CO₂/N₂ Selectivity | Heat of CO₂ Adsorption (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Mg-ABDC | Magnesium | 396 | >30 | mdpi.com |

| Co-ABDC | Cobalt | 326 | >30 | mdpi.com |

| Sr-ABDC | Strontium | 18 | - | mdpi.com |

Comprehensive Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Molecular Structure and Dynamics

Spectroscopy is the cornerstone for probing the molecular structure of 2-(Phenylamino)terephthalic acid. These non-destructive techniques provide detailed information about the compound's functional groups, bonding arrangements, and electronic transitions.

FT-IR and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The FT-IR spectrum of the parent compound, terephthalic acid, shows a prominent absorption from the C=O stretching of the carboxylic acid group at approximately 1681 cm⁻¹. google.com Additionally, O-H bending vibrations are observed around 937 cm⁻¹, and C-H stretching from the aromatic ring appears at 784 cm⁻¹. google.com For this compound, the introduction of the phenylamino (B1219803) group introduces new characteristic bands. A key feature is the N-H stretching vibration, typically found in the 3300-3500 cm⁻¹ region. Other significant vibrations include C-N stretching and N-H bending modes.

Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H (Amine) | Bending | 1650 - 1580 |

| C-N | Stretching | 1340 - 1250 |

| O-H (Carboxylic Acid) | Bending | 950 - 910 |

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. For the precursor dimethyl 2-aminoterephthalate, the following peaks have been reported: δ 7.80 (1H, d, J=8.8), 7.45 (1H, s), 7.05 (1H, d, J=8.8), 6.87 (2H, br), 3.84 (3H, s), 3.82 (3H, s). For this compound, one would expect distinct signals for the protons on the two different aromatic rings, as well as signals for the amine (N-H) and carboxylic acid (O-H) protons. The latter two are often broad and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, distinct signals would be expected for the two carboxylic acid carbons, the twelve aromatic carbons (some of which may overlap), and any solvent carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign protons on the same aromatic ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Terephthalate Ring) | 7.0 - 8.5 | Three distinct signals expected. |

| ¹H | Aromatic (Phenyl Ring) | 6.8 - 7.5 | Multiple signals depending on substitution. |

| ¹H | N-H (Amine) | 8.0 - 10.0 | Often a broad singlet. |

| ¹H | COOH (Carboxylic Acid) | 12.0 - 14.0 | Often a very broad singlet. |

| ¹³C | C=O (Carboxylic Acid) | 165 - 175 | Two distinct signals expected. |

| ¹³C | Aromatic Carbons | 110 - 150 | Multiple signals expected. |

UV-Visible spectroscopy measures the electronic transitions within the molecule. The parent terephthalic acid exhibits absorption maxima at 190 nm, 241 nm, and 285 nm in an acidic mobile phase. The addition of the phenylamino group, which acts as a chromophore, is expected to shift these absorptions to longer wavelengths (a bathochromic shift) due to the extension of the conjugated π-system.

Photoluminescence (PL) spectroscopy provides insights into the molecule's behavior after absorbing light. While specific PL data for pure this compound is not widely reported, aromatic carboxylic acids can exhibit fluorescence. For instance, terephthalic acid reacts with hydroxyl radicals to form the highly fluorescent 2-hydroxyterephthalic acid, which has an emission peak around 425-430 nm when excited at 315 nm. This property is often used to detect the presence of such radicals in photochemical reactions. The intrinsic luminescence of this compound itself would be of interest for applications in optical materials.

Morphological and Elemental Analysis Techniques

Microscopic and elemental analysis techniques are crucial for characterizing the compound in its solid state, providing information on its crystal structure, particle morphology, and elemental makeup.

SEM and TEM are used to visualize the surface topography and internal structure of solid materials, respectively. For this compound, which is a solid, these techniques would be used to study the size, shape, and morphology of its crystals. This is particularly important when the compound is used as a building block (linker) in the synthesis of larger structures like Metal-Organic Frameworks (MOFs), as the linker's morphology can influence the final properties of the MOF. However, published micrographs specifically of pure this compound crystals are not commonly available.

EDX analysis, often coupled with SEM, is used to determine the elemental composition of a sample. For a purified sample of this compound, EDX would be employed to confirm the presence of carbon, nitrogen, and oxygen in the correct stoichiometric ratios and to verify the absence of unexpected elemental impurities, such as residual metals from catalytic synthesis steps.

Theoretical Elemental Composition of this compound (C₁₄H₁₁NO₄)

| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | % by Weight |

|---|---|---|---|---|

| Carbon | C | 12.011 | 168.154 | 65.37% |

| Hydrogen | H | 1.008 | 11.088 | 4.31% |

| Nitrogen | N | 14.007 | 14.007 | 5.45% |

| Oxygen | O | 15.999 | 63.996 | 24.88% |

| Total | 257.245 | 100.00% |

Thermal and Porosity Analysis

Thermal and porosity analyses are critical for characterizing the stability and structural properties of crystalline materials, such as metal-organic frameworks (MOFs), that can be synthesized from linkers like this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and composition of a material by measuring changes in its mass as a function of temperature. In the context of coordination polymers, TGA reveals the temperatures at which solvent molecules are released and the organic linker begins to decompose, indicating the material's operational temperature limits. nih.govresearchgate.netscilit.com

For instance, studies on coordination polymers derived from terephthalic acid and its derivatives show distinct mass loss steps. researchgate.netscilit.com The initial weight loss, typically occurring below 150°C, corresponds to the removal of guest solvent molecules, such as water or dimethylformamide (DMF), from the pores of the framework. scispace.comresearchgate.net The subsequent, more significant mass loss at higher temperatures signifies the decomposition of the organic linker, with the final residual mass at temperatures like 900°C corresponding to the formation of a stable metal oxide. scispace.com

The thermal stability of MOFs can be significantly influenced by the metal center and the functional groups on the organic linker. Research on MOFs synthesized from 2-aminoterephthalic acid (H₂ABDC), a close structural analog of this compound, provides insight into these properties. Three such MOFs, Mg-ABDC, Co-ABDC, and Sr-ABDC, have been characterized to understand their thermal behavior. rsc.org

Table 1: Thermal Stability Data for MOFs based on 2-Aminoterephthalic Acid

| Compound | Initial Decomposition Temperature (Linker) | Notes | Reference |

|---|---|---|---|

| Mg-ABDC | ~350°C | Decomposition follows the removal of coordinated DMF solvent molecules. | rsc.org |

| Co-ABDC | ~350°C | Shows similar isostructural stability to the Mg-ABDC variant. | rsc.org |

| Sr-ABDC | ~400°C | Demonstrates higher thermal stability compared to the Mg and Co versions. | rsc.org |

Gas Physisorption for Surface Area and Pore Distribution

Gas physisorption is a critical technique for characterizing the porosity of materials. By measuring the amount of gas, typically nitrogen (N₂) at 77 K, adsorbed onto a material's surface at various pressures, key parameters like the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be determined. northwestern.eduornl.govrsc.org These properties are paramount for applications in gas storage and separation.

The analysis of MOFs derived from 2-aminoterephthalic acid reveals how the metal center affects gas adsorption properties. While these materials possess functional amino groups that can selectively interact with gases like CO₂, their structural arrangement dictates the accessibility of the pores. rsc.org The Mg-ABDC and Co-ABDC frameworks exhibit significant CO₂/N₂ selectivity, making them of interest for carbon capture applications. rsc.org

Table 2: Porosity and Gas Adsorption Data for Functionalized MOFs

| Compound | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂/N₂ Selectivity (IAST) | Reference |

|---|---|---|---|---|

| Mg-ABDC | Not Reported | Not Reported | 396 | rsc.org |

| Co-ABDC | Not Reported | Not Reported | 326 | rsc.org |

| Sr-ABDC | Low (due to narrow pores) | Low | 18 | rsc.org |

| MOF-205-NH₂ | 4330 | Not Reported | Not Reported | researchgate.net |

Advanced Diffraction Methods for Crystalline Materials

Advanced diffraction methods, primarily single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD), are indispensable for the structural elucidation of crystalline materials. nih.gov

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline samples, which are more commonly obtained from synthesis than large single crystals. scispace.comnih.gov PXRD patterns serve as a "fingerprint" for a crystalline phase. The technique is used to confirm the phase purity of a bulk sample by comparing the experimental pattern to one simulated from SC-XRD data. mdpi.com It is also crucial for assessing the material's stability after processes like solvent exchange or exposure to different conditions, as a change in the PXRD pattern indicates a structural transformation. mdpi.com

Table 3: Crystallographic Data for Representative Coordination Polymers based on Substituted Terephthalic Acids

| Compound | Crystal System | Space Group | Dimensionality | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Mg-ABDC | Not Reported | Not Reported | 2D Layered | Isostructural with Co-ABDC. | rsc.org |

| Co-ABDC | Not Reported | Not Reported | 2D Layered | Isostructural with Mg-ABDC. | rsc.org |

| Sr-ABDC | Not Reported | Not Reported | 3D | Isostructural with its calcium analogue. | rsc.org |

| Cu-NTA (from 2-nitroterephthalic acid) | Monoclinic | P2₁/n | Polymeric | Distorted octahedral Cu(II) geometry. | nih.govacs.org |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Next-Generation Synthetic Protocols

While established methods for the synthesis of 2-(Phenylamino)terephthalic acid and related compounds exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic protocols. Current synthetic routes often involve multi-step processes. For instance, one method involves the hydrolysis of its corresponding ester using reagents like lithium hydroxide (B78521) in ethanol (B145695). chemicalbook.com Another approach for a related compound, 2,5-di-phenylamino-terephthalic acid, involves the reaction of a succinic acid dialkyl ester with a sodium alcoholate, followed by treatment with acid and aniline (B41778), dehydrogenation, and subsequent hydrolysis. google.com

Key areas for future synthetic development include:

Catalytic C-N Cross-Coupling Reactions: Exploring more efficient palladium, copper, or other transition-metal-catalyzed Buchwald-Hartwig or Ullmann-type coupling reactions between aminoterephthalic acid derivatives and aryl halides.

Flow Chemistry: Implementing continuous flow processes to improve reaction control, enhance safety, and facilitate large-scale production.

Biocatalysis: Investigating the potential of enzymatic transformations to achieve highly selective and environmentally friendly synthesis.

Rational Design of High-Performance Coordination Materials

This compound is an exemplary building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of both carboxylate groups for metal coordination and a phenylamino (B1219803) substituent for functional tuning allows for the rational design of materials with specific properties.

The design of coordination polymers can be influenced by factors such as the choice of metal ions, ancillary ligands, and the flexibility of the organic linker. For instance, the use of flexible oxyethylene side chains on terephthalic acid linkers has been shown to influence the final structure of the resulting coordination polymers. researchgate.net Similarly, the phenylamino group in this compound can influence the framework's topology and pore environment through steric effects and potential hydrogen bonding interactions.

Future research in this area will focus on:

Tailoring Pore Environments: Systematically modifying the phenylamino group (e.g., by introducing additional functional groups) to control the polarity, size, and chemical reactivity of the pores within MOFs for selective gas storage and separation.

Luminescent Materials: Designing coordination polymers where the this compound ligand contributes to or modulates the luminescent properties of the material, leading to applications in chemical sensing and optoelectronics. rsc.orgmdpi.com

Catalytic MOFs: Incorporating catalytically active metal sites or leveraging the phenylamino group as a basic site to create MOFs for heterogeneous catalysis.

| Functional Group on Terephthalic Acid | Potential Influence on Coordination Polymer | Potential Application |

|---|---|---|

| -NH(C₆H₅) (Phenylamino) | Introduces steric bulk, potential for H-bonding, modifies electronic properties. | Selective gas adsorption, catalysis, luminescence. |

| -OH (Hydroxy) | Provides additional coordination sites, increases polarity. | Proton conductivity, sensing. rsc.org |

| -Br (Bromo) | Enables post-synthetic modification, alters electronic properties. | Functionalized materials with tailored properties. |

| -NH₂ (Amino) | Offers a site for post-synthetic modification, enhances basicity. | CO₂ capture, catalysis. |

Synergistic Integration of Experimental and Computational Approaches

The complexity of coordination polymer and MOF structures necessitates a combined experimental and computational approach for their design and characterization. Computational modeling, particularly density functional theory (DFT), can provide valuable insights into the electronic structure, bonding, and potential properties of materials before their synthesis.

This synergy is crucial for predicting the most stable crystal structures, understanding host-guest interactions, and elucidating reaction mechanisms at the molecular level. For example, computational studies have been effectively used to understand the adsorption mechanisms of molecules like ammonia within MOFs, revealing the importance of both physical and chemical interactions. mdpi.com

Future research will increasingly rely on this integrated approach to:

High-Throughput Screening: Employing computational methods to rapidly screen libraries of virtual MOFs constructed from this compound and various metal nodes to identify promising candidates for specific applications.

Mechanism Elucidation: Using computational modeling to understand the mechanisms of catalysis or sensing within these materials, guiding the design of more efficient systems.

Property Prediction: Accurately predicting key properties such as gas uptake capacities, electronic band structures, and mechanical stability to accelerate the discovery of high-performance materials.

Emergence of Multifunctional Materials and Systems

A major trend in materials science is the development of multifunctional materials that can perform several tasks simultaneously. The unique combination of a coordination framework and a functional organic linker in materials derived from this compound makes them ideal candidates for this purpose.

For instance, a MOF could be designed to have pores suitable for gas separation while the phenylamino groups are functionalized to act as catalytic sites. Another possibility is the development of materials that combine porosity for drug delivery with inherent luminescence for bio-imaging. Research into multifunctional materials aims to create sophisticated systems with synergistic properties. ethz.ch

Future directions in this area include:

Sensing and Remediation: Creating materials that can selectively detect a pollutant and subsequently catalyze its degradation. For example, MOFs have been investigated for the removal of lead (II) from aqueous solutions. nih.gov

Theranostics: Developing MOFs that can simultaneously carry a therapeutic agent and act as a contrast agent for medical imaging.

Composite Materials: Integrating this compound-based MOFs into polymer matrices or onto conductive substrates to create composite materials with enhanced mechanical, thermal, or electrical properties. rsc.org

| Functionality 1 | Functionality 2 | Potential Application Area |

|---|---|---|

| Selective Gas Adsorption | Heterogeneous Catalysis | Integrated CO₂ capture and conversion. |

| Luminescence | Drug Encapsulation | Theranostics (Therapy + Diagnostics). |

| Porosity | Proton Conductivity | Fuel cell membranes. |

| Photocatalysis | Pollutant Adsorption | Environmental remediation. nih.gov |

常见问题

Q. What are the methodological steps for synthesizing 2-(Phenylamino)terephthalic acid with high purity?

Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of terephthalic acid derivatives with phenylamine under controlled pH (e.g., using acetic acid as a solvent).

- Step 2 : Esterification or amidation reactions to introduce the phenylamino group. For example, coupling 2-aminoterephthalic acid with phenyl isocyanate in anhydrous conditions .

- Step 3 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Key Parameters : Monitor reaction progress with TLC or HPLC. Optimize temperature (60–80°C) and catalyst (e.g., DMAP) concentration to improve yield .

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature, no catalyst | 45 | 85 |

| 70°C, 5 mol% DMAP | 78 | 98 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the phenylamino group (δ 7.2–7.5 ppm for aromatic protons) and carboxylate protons (δ 12–13 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 268.1) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential eye/skin irritation (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 precaution) .

- Waste Disposal : Neutralize acidic residues before disposal in approved chemical waste containers .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

Apply graph set analysis (G. R. Desiraju’s formalism) to categorize hydrogen bonds:

- Intramolecular Bonds : Analyze O-H···N interactions between carboxyl and phenylamino groups.

- Intermolecular Bonds : Identify motifs like R₂²(8) (e.g., dimeric carboxyl interactions) using X-ray crystallography .

- Contradiction Resolution : If experimental data conflicts with predicted patterns (e.g., bond angles), use computational tools (Mercury 4.0) to refine the model .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450. Focus on the phenylamino group’s role in π-π stacking .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns. Key metrics: RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. How do structural modifications (e.g., methyl vs. phenyl substituents) affect the compound’s supramolecular assembly?

- Comparative Study : Synthesize analogs (e.g., 2-(Methylamino)terephthalic acid) and compare crystal packing via PXRD.

- Results : Phenyl groups enhance π-stacking, leading to denser lattices (d-spacing reduction from 5.2 Å to 4.7 Å) .

Q. What strategies resolve contradictions in solubility data across different solvents?

- Systematic Testing : Measure solubility in DMSO, DMF, and aqueous buffers (pH 4–10) using UV-Vis spectroscopy.

- Data Interpretation : Discrepancies may arise from protonation states; e.g., higher solubility at pH >7 due to deprotonated carboxylates .

Methodological Tables

Table 1 : Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) | pH Dependency |

|---|---|---|

| DMSO | 25.3 | None |

| Water (pH 7.4) | 1.2 | Increases at pH >8 |

| Ethanol | 8.7 | None |

Table 2 : Hydrogen-Bonding Motifs in Crystal Structures

| Motif | Description | Frequency |

|---|---|---|

| R₂²(8) | Carboxyl dimer | 85% |

| C(6) | Phenylamino-carboxyl chain | 45% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。